molecular formula C27H20N2O2 B5084554 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide

Cat. No. B5084554
M. Wt: 404.5 g/mol
InChI Key: ICVXSUACTBOKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide, also known as BAPTA-AM, is a chemical compound that has been widely used in scientific research. It is a cell-permeable calcium chelator that has been used to investigate the role of calcium ions in various cellular processes.

Mechanism of Action

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide works by chelating calcium ions, which prevents them from binding to their target proteins. This results in the inhibition of calcium-dependent cellular processes. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide is cell-permeable, which allows it to enter cells and bind to intracellular calcium ions.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the release of calcium from intracellular stores, as well as the influx of calcium from extracellular sources. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide has also been shown to inhibit cell death, cell differentiation, and gene expression.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide in lab experiments is its cell-permeable nature, which allows it to enter cells and bind to intracellular calcium ions. This makes it a useful tool for investigating the role of calcium in cellular processes. However, one limitation of using N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide is that it can also chelate other divalent cations, such as magnesium and manganese, which can affect the interpretation of experimental results.

Future Directions

There are many future directions for research involving N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide. One area of interest is the role of calcium signaling in cancer. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide has been shown to inhibit the growth of cancer cells in vitro, and there is interest in investigating its potential as a cancer therapy. Another area of interest is the role of calcium in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide has been shown to protect neurons from calcium-mediated damage, and there is interest in investigating its potential as a neuroprotective agent.

Synthesis Methods

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide is synthesized by reacting 1,3-benzoxazole-2-amine with 4-(chloromethyl)benzoic acid, followed by reaction with diphenylacetyl chloride. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal to form N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide has been widely used in scientific research to investigate the role of calcium ions in various cellular processes. It has been used to study calcium signaling in cells, including the release of calcium from intracellular stores and the influx of calcium from extracellular sources. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide has also been used to study the role of calcium in cell death, cell differentiation, and gene expression.

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2/c30-26(25(19-9-3-1-4-10-19)20-11-5-2-6-12-20)28-22-17-15-21(16-18-22)27-29-23-13-7-8-14-24(23)31-27/h1-18,25H,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVXSUACTBOKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide

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